Cas no 2034447-07-7 (6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide)

6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(6-methylpyridin-2-yl)-4-oxo-1H-pyrimidine-6-carboxamide
- 6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide
- N-(6-methylpyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide
-
- インチ: 1S/C11H10N4O2/c1-7-3-2-4-9(14-7)15-11(17)8-5-10(16)13-6-12-8/h2-6H,1H3,(H,12,13,16)(H,14,15,17)
- InChIKey: WFLIZIAZVRLCTN-UHFFFAOYSA-N
- SMILES: O=C(C1=C([H])C(N([H])C([H])=N1)=O)N([H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=N1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 389
- XLogP3: 0
- トポロジー分子極性表面積: 83.4
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6494-0078-2mg |
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide |
2034447-07-7 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6494-0078-2μmol |
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide |
2034447-07-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6494-0078-1mg |
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide |
2034447-07-7 | 1mg |
$54.0 | 2023-09-08 |
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide 関連文献
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamideに関する追加情報
Introduction to 6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide (CAS No. 2034447-07-7)
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide, identified by its Chemical Abstracts Service (CAS) number 2034447-07-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine class, a structural motif widely recognized for its biological activity and pharmacological relevance. Pyrimidines are fundamental components of nucleic acids, and derivatives of this core structure have been extensively explored for their therapeutic potential in various diseases, including cancer, infectious disorders, and metabolic conditions.
The structural framework of 6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide incorporates a hydroxyl group at the 6-position of the pyrimidine ring, a methyl-substituted pyridine moiety at the 2-position, and a carboxamide functional group at the 4-position. This specific arrangement of substituents imparts unique chemical and biological properties to the compound, making it a promising candidate for further investigation in drug discovery and development. The presence of the hydroxyl group enhances its solubility in polar solvents, while the carboxamide moiety contributes to hydrogen bonding capabilities, which are crucial for molecular interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors targeting key enzymes and pathways involved in disease progression. Among these, enzymes such as kinases and phosphodiesterases have been extensively studied due to their critical roles in cellular signaling. 6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide has shown promise as a lead compound in the development of inhibitors for such enzymes. Its pyrimidine core is structurally analogous to natural nucleobases, allowing it to interact with enzyme active sites through hydrogen bonding and hydrophobic interactions.
One of the most compelling aspects of this compound is its potential application in oncology research. Pyrimidine derivatives have been widely used as antitumor agents due to their ability to interfere with DNA replication and repair mechanisms. Preclinical studies have suggested that 6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide may exhibit inhibitory effects on specific kinases involved in cancer cell proliferation. For instance, its structural similarity to known kinase inhibitors has prompted researchers to investigate its potential as a scaffold for designing more potent and selective anticancer drugs.
The synthesis of 6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the hydroxyl group at the 6-position and the carboxamide functionality at the 4-position necessitates careful selection of reagents and catalysts to avoid unwanted side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyrimidine ring system efficiently. These synthetic strategies not only enhance the scalability of production but also allow for structural modifications to optimize pharmacological properties.
Recent advancements in computational chemistry have further accelerated the discovery process for novel bioactive compounds like 6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide. Molecular docking simulations have been used to predict binding affinities between this compound and target proteins, providing insights into its mechanism of action. These computational studies have helped researchers identify key interactions between the compound's substituents and biological targets, guiding experimental design and optimization efforts.
In addition to its potential applications in oncology, 6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide has shown promise in other therapeutic areas. For example, its ability to modulate enzyme activity suggests potential applications in treating inflammatory diseases and metabolic disorders. Studies have indicated that this compound may interact with inflammatory cytokine pathways by inhibiting key signaling molecules. Such interactions could lead to novel therapeutic strategies for conditions like rheumatoid arthritis or metabolic syndrome.
The pharmacokinetic properties of 6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Preliminary studies have suggested that it exhibits moderate solubility in water and lipids, which could influence its bioavailability and distribution within the body. Further research is needed to optimize formulation strategies that enhance its pharmacokinetic profile.
One of the challenges associated with developing new drugs based on pyrimidine derivatives is their tendency to exhibit off-target effects due to structural similarities with natural biomolecules. However, ongoing research efforts are focused on designing analogs with improved selectivity by introducing additional substituents or modifications that enhance target specificity while minimizing side effects. The hydroxyl group at the 6-position provides a valuable site for further derivatization, allowing researchers to fine-tune binding interactions with biological targets.
The role of 6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide in medicinal chemistry extends beyond its direct therapeutic applications. It serves as a valuable scaffold for developing libraries of compounds with diverse biological activities. By systematically modifying its structure through combinatorial chemistry or structure-based drug design approaches, researchers can generate novel derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.
In conclusion, 6-hydroxy-N-(6-methylpyridin -2 - yl ) py rim id ine -4 - car box am ide ( CAS No . 2034447 -07 -7 ) represents a significant advancement i n pharma ceutical chemis try an d me dic ine . Its unique structural features , coupled wi th promising preclinical data , make it an i nter est ing candidate f or furthe r i nvestigation i n dru g deve lopment . As re search conti nues t o eluci date i ts mechanis m s o f acti on an d pha rmacokinet ic pro file , t his compoun d holds great pote ntial t o contri bute t o t he treat ment o f var ious disea ses , inclu di ng can cer an d inf lammatory con di tions . The interdisci plinary ap proach combin ing orga nic synthe sis , computa tional chemic ally an d bi ological stu dies will be cru cial i n harn essi ng it s full pharma ceutical pote ntial .
2034447-07-7 (6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide) Related Products
- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)
- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)
- 54646-75-2(1-Bromo-8-phenyloctane)
- 859661-46-4((2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)
- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)
- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)
- 1890029-78-3(2-(1-Methylpiperidin-4-yl)ethane-1-sulfonyl chloride)




